![molecular formula C14H10N2O4 B2437015 2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 135810-39-8](/img/structure/B2437015.png)
2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Overview
Description
The compound “2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one” is a derivative of benzoxazepine . Benzoxazepine derivatives are important templates in the design and synthesis of a large variety of biologically active compounds . They have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, they can be prepared by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Molecular Structure Analysis
The single-crystal X-ray structures of similar compounds like 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine have been discussed . After separation, positional isomers could be unequivocally identified by HMBC NMR analysis .Chemical Reactions Analysis
The reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C is a key step in the synthesis of benzoxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications
Synthesis and Chemical Properties
- Ring-Expansion Processes : Kolluri et al. (2018) described a process where an attempted cyclization of a related compound did not yield the expected product but instead led to a compound via an unusual ring-expansion process, demonstrating the complex chemical behavior of similar compounds (Kolluri, Zhang, Singh, & Duncton, 2018).
Potential Medical Applications
- Antimicrobial Activity : Research by Maheshwari and Goyal (2016) focused on synthesizing and evaluating the antimicrobial properties of derivatives of a similar compound, indicating potential utility in addressing microbial infections (Maheshwari & Goyal, 2016).
- Anticancer Properties : Verma et al. (2015) synthesized a series of compounds including derivatives of benzo[b][1,4]diazepin and evaluated them for anticancer activities, indicating potential applications in cancer treatment (Verma et al., 2015).
- Inhibition of Cathepsin B : Spencer et al. (2009) conducted a study on palladacycles, including derivatives of 1H-benzo[e][1,4]diazepin-2(3H)-one, which showed significant inhibition of cathepsin B, an enzyme involved in cancer-related events (Spencer et al., 2009).
properties
IUPAC Name |
2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8-2-4-11-13(6-8)20-12-5-3-9(16(18)19)7-10(12)14(17)15-11/h2-7H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULHSNFKGQOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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